6-Nitro-2-chromanone
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Overview
Description
Preparation Methods
The synthesis of 6-Nitro-2-chromanone can be achieved through several synthetic routes. One common method involves the nitration of 2-chromanone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position .
Industrial production methods for this compound may involve similar nitration processes, but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
6-Nitro-2-chromanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The chromanone ring can undergo oxidation reactions to form corresponding chromone derivatives.
Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. Major products formed from these reactions include 6-amino-2-chromanone and substituted chromanone derivatives .
Scientific Research Applications
6-Nitro-2-chromanone has a wide range of applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various chromanone derivatives with potential pharmacological activities.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Derivatives of this compound have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-Nitro-2-chromanone and its derivatives involves interactions with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
6-Nitro-2-chromanone can be compared with other similar compounds, such as:
2-Chromanone: Lacks the nitro group and has different chemical reactivity and applications.
6-Amino-2-chromanone: Formed by the reduction of this compound and has distinct biological activities.
Chromone: A related compound with a different substitution pattern and biological properties.
Properties
IUPAC Name |
6-nitro-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h2-3,5H,1,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHGBRHKCJJPJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295782 |
Source
|
Record name | 6-Nitro-2-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20920-99-4 |
Source
|
Record name | NSC105511 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105511 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-2-chromanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50295782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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